Ethyl 2-fluoro-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a formyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Another method involves the use of 2-fluoro-5-formylbenzoyl chloride, which reacts with ethanol in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed
Oxidation: 2-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-5-hydroxymethylbenzoate.
Substitution: Ethyl 2-amino-5-formylbenzoate (when reacted with amines).
Scientific Research Applications
Ethyl 2-fluoro-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-formylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-formylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties.
Ethyl 2-chloro-5-formylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. The chlorine atom’s larger size and different electronegativity can affect the compound’s reactivity and interactions.
Ethyl 2-fluoro-5-methylbenzoate: Similar structure but with a methyl group instead of a formyl group. This compound lacks the reactivity associated with the formyl group, making it less versatile in certain reactions.
Biological Activity
Ethyl 2-fluoro-5-formylbenzoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a formyl group at the 5-position and a fluorine atom at the 2-position on the benzoate ring. The presence of these functional groups enhances the compound's reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | C11H9F O3 |
Molecular Weight | 208.19 g/mol |
Functional Groups | Formyl (-CHO), Fluoro (-F), Ester (-COO-) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances metabolic stability and binding affinity to biological receptors, while the formyl group may facilitate enzyme interactions. These properties can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity
- Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This compound has shown potential against various bacterial strains, likely due to its ability to disrupt microbial membranes or inhibit essential enzymes.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting proliferation in certain cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro assays were conducted on human breast cancer cell lines (MCF-7). This compound exhibited an IC50 value of approximately 15 µM, suggesting effective inhibition of cell growth compared to untreated controls.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of HDAC6 by this compound revealed an IC50 value of around 25 nM, showcasing its potential as an HDAC inhibitor. This finding aligns with the growing interest in HDAC inhibitors for cancer therapy.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |
InChI Key |
ZAQFRJCAWBDFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.